molecular formula C13H19NO4 B8079730 ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2007920-34-3

ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B8079730
CAS No.: 2007920-34-3
M. Wt: 253.29 g/mol
InChI Key: CPLCUSCANMVLOK-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl bromoacetate with 2,5-dimethylpyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its combination of ethoxy and pyrrole moieties allows for versatile chemical modifications and applications in various research fields .

Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)-2,5-dimethylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)8-14-9(3)7-11(10(14)4)13(16)18-6-2/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLCUSCANMVLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=C1C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151963
Record name 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-34-3
Record name 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2,5-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007920-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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